molecular formula C15H14N2O4 B11709947 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide

Cat. No.: B11709947
M. Wt: 286.28 g/mol
InChI Key: LQWNIBQWZAKSHT-CXUHLZMHSA-N
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Description

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines and aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Studied for its anticancer and antioxidant properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide involves its ability to form stable complexes with metal ions. This property is crucial for its biological activity, as it can inhibit enzymes by binding to their active sites. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its ability to participate in various chemical reactions and form stable metal complexes .

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C15H14N2O4/c1-21-13-6-3-10(4-7-13)15(20)17-16-9-11-2-5-12(18)8-14(11)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+

InChI Key

LQWNIBQWZAKSHT-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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